(2S,5S)-Avibactam Sodium Salt
Description
Properties
Molecular Formula |
C₇H₁₀N₃NaO₆S |
|---|---|
Molecular Weight |
287.23 |
Synonyms |
Sulfuric Acid Mono[(1S,2S,5S)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1S,2S,5S)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 14 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
- Treatment of Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
- Complicated Urinary Tract Infections (cUTIs)
- Complicated Intra-Abdominal Infections (cIAIs)
- Hospital-Acquired Pneumonia
Efficacy Against Resistant Strains
Summary of Clinical Trials
| Study Type | Findings | Reference |
|---|---|---|
| Phase II Trials | Effective in cUTIs and cIAIs | |
| Multicenter Study | Positive outcomes in CRE infections | |
| Safety Profile | Excellent safety with minimal adverse events |
Case Studies
- Case Study: Treatment of CRE Infection
- Case Study: Complicated Intra-Abdominal Infection
Comparison with Similar Compounds
Comparison with Similar β-Lactamase Inhibitors
Structural and Mechanistic Differences
Key Insights:
- Structural Innovation: Avibactam’s non-β-lactam scaffold avoids hydrolysis by serine β-lactamases, unlike clavulanic acid or tazobactam .
- Reversibility : Unlike irreversible inhibitors (e.g., clavulanic acid), avibactam’s recyclable mechanism reduces the risk of enzyme saturation and resistance .
- Spectrum: Avibactam and relebactam (both diazabicyclooctanes) exhibit broader coverage than tazobactam, but none inhibit metallo-β-lactamases (e.g., NDM-1) .
Pharmacokinetic and Clinical Comparisons
| Parameter | Avibactam + Ceftazidime | Tazobactam + Piperacillin | Clavulanic Acid + Amoxicillin |
|---|---|---|---|
| Half-life (h) | ~2.7 (avibactam) | ~0.7 (tazobactam) | ~1 (clavulanic acid) |
| Protein Binding | 8% (avibactam) | 20–30% (tazobactam) | 25% (clavulanic acid) |
| FDA Approval | 2015 | 1993 | 1984 |
| Resistance Coverage | KPC, ESBL, AmpC | ESBL, limited AmpC | ESBL |
Clinical Advantages of Avibactam:
Preparation Methods
Hydroxy Acid Sodium Salt Crystallization Method
The method described in CN115124529A employs sodium 2-hydroxypropionate or sodium 3-hydroxybutyrate as exchange agents to convert avibactam quaternary ammonium salts into the sodium form. The process involves dissolving the quaternary ammonium salt in ethanol or isopropanol at 10–70°C, followed by dropwise addition of the hydroxy acid sodium salt. Cooling to 20–30°C induces crystallization, yielding avibactam sodium in its pure B crystal form with >99% purity. Key advantages include:
-
Safety : Sodium 2-hydroxypropionate (derived from lactic acid) and sodium 3-hydroxybutyrate are endogenous to humans, eliminating toxicity concerns associated with traditional agents like sodium 2-ethylhexanoate.
-
Efficiency : Crystallization completes within 1–4 hours without requiring seed crystals, achieving yields comparable to multi-step processes (85–92%).
Multi-Step Synthesis from 5-Hydroxy-2-Pyridine Ethyl Formate
CN108239089B outlines an 11-step route starting from 5-hydroxy-2-pyridine ethyl formate. Critical stages include:
-
Reduction hydrogenation to form cis-piperidine esters.
-
Enzymatic resolution using Novozym CALB lipase to isolate the (2S,5S)-stereoisomer with >99% enantiomeric excess.
-
Sulfation and cation exchange with sodium isooctanoate to yield the final sodium salt.
This method reduces production costs by 40% compared to prior routes by avoiding expensive Boc-protected intermediates and high-toxicity reagents.
Comparative Analysis of Preparation Methods
Critical Process Parameters and Optimization
Temperature Control and Crystal Form Stability
Avibactam sodium exists in multiple polymorphs, with the B form being pharmaceutically preferred. The hydroxy acid method stabilizes the B form at 40–60°C, whereas temperatures below 40°C yield mixed polymorphs. In contrast, the commercial route uses methanol/isopropanol mixtures to isolate the pure trans isomer.
Q & A
Q. How is (2S,5S)-Avibactam Sodium Salt synthesized in laboratory settings?
Methodological Answer: The synthesis involves stereoselective routes to achieve the (2S,5S) configuration. Key steps include:
- Ring closure reactions to form the bicyclic β-lactamase inhibitor core.
- Stereochemical control via chiral catalysts or enantioselective crystallization.
- Sodium salt formation through sulfation and neutralization.
Characterization requires NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity (>95%), and mass spectrometry (MS) to verify molecular weight (287.23 g/mol) .
Q. What analytical techniques are used to confirm the stereochemical purity of this compound?
Methodological Answer:
Q. How do researchers address solubility challenges in in vitro assays with this compound?
Methodological Answer:
- Pre-solubilization in distilled water (up to 50 mg/mL) followed by dilution in assay buffers.
- Dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
- Stability testing under physiological pH (6.5–7.5) and temperature (37°C) to prevent hydrolysis .
Advanced Research Questions
Q. How do researchers design experiments to assess the impact of this compound on β-lactamase enzyme kinetics?
Methodological Answer:
- Enzyme inhibition assays using purified β-lactamases (e.g., TEM-1, KPC-2) with nitrocefin as a chromogenic substrate.
- IC₅₀ determination via dose-response curves under steady-state conditions.
- Pre-steady-state kinetics (stopped-flow methods) to measure binding/unbinding rates.
- Molecular docking simulations to correlate structural modifications with inhibitory efficacy .
Q. What methodologies are used to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in in vivo models?
Methodological Answer:
- Murine infection models (e.g., neutropenic thigh) with human-simulated dosing regimens.
- Plasma/tissue sampling via LC-MS/MS to measure drug concentrations.
- PK/PD index analysis (e.g., %T > MIC, AUC/MIC) using nonlinear regression.
- Mechanistic modeling to predict efficacy against multidrug-resistant pathogens .
Q. How can contradictory data on β-lactamase inhibition spectra be resolved when using this compound?
Methodological Answer:
Q. What strategies are employed to investigate the emergence of resistance to β-lactam/β-lactamase inhibitor combinations containing this compound?
Methodological Answer:
- Serial passage experiments under subinhibitory drug concentrations to select resistant mutants.
- Whole-genome sequencing to identify mutations in β-lactamase or penicillin-binding proteins (PBPs).
- Fitness cost analysis via growth curves in drug-free media.
- Structural biology (cryo-EM/X-ray) to study inhibitor-enzyme binding alterations .
Q. How is the stability of this compound evaluated under various storage conditions for long-term studies?
Methodological Answer:
- Forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Stability-indicating HPLC to monitor degradation products (e.g., ring-opened derivatives).
- Lyophilization trials with cryoprotectants (e.g., trehalose) for −20°C storage .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in combination therapy studies?
Methodological Answer:
Q. How should researchers validate in silico predictions of this compound’s efficacy against novel β-lactamases?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
